Methyl 6-(chlorocarbonyl)nicotinate

Coordination chemistry Chemosensor development Amide coupling

Choose Methyl 6-(chlorocarbonyl)nicotinate (CAS 169124-35-0) for its unique 3,6-substitution pattern enabling sequential orthogonal functionalization. The pre-activated acyl chloride at the 6-position reacts selectively with amines at room temperature, while the 3-methyl ester remains intact for subsequent transformations. Essential for constructing tripodal amide ligands (H3L) for selective Co²⁺ detection (colorless to pink) and 6-substituted nicotine derivatives per US 6,747,156. Avoid generic nicotinoyl chlorides—this regioisomer delivers >10-fold selectivity differences in receptor binding and eliminates protection/deprotection steps.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 169124-35-0
Cat. No. B066680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(chlorocarbonyl)nicotinate
CAS169124-35-0
Synonyms3-Pyridinecarboxylicacid,6-(chlorocarbonyl)-,methylester(9CI)
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)C(=O)Cl
InChIInChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3
InChIKeyFUGOPLLTIUPDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(Chlorocarbonyl)nicotinate (CAS 169124-35-0) Procurement Guide for Regiospecific Acylation and Bifunctional Heterocycle Synthesis


Methyl 6-(chlorocarbonyl)nicotinate (CAS 169124-35-0) is a bifunctional pyridine-3,6-dicarboxylic acid derivative featuring a methyl ester at the 3-position and an acyl chloride at the 6-position . With molecular formula C8H6ClNO3 and molecular weight 199.59 g/mol, this compound serves as a versatile acylating agent and heterocyclic building block that undergoes nucleophilic acyl substitution at the chlorocarbonyl group while retaining the methyl ester for orthogonal synthetic manipulation . The compound is synthesized via chlorination of 5-(methoxycarbonyl)pyridine-2-carboxylic acid using thionyl chloride under reflux conditions, typically yielding the product as a tan solid .

Why Methyl 6-(Chlorocarbonyl)nicotinate Cannot Be Replaced by Other Nicotinoyl Chlorides or Methyl Nicotinates


Generic substitution among nicotinic acid derivatives fails due to fundamental differences in regiochemistry and functional group orthogonality. Unlike methyl 6-chloronicotinate (CAS 73781-91-6), which lacks the reactive acyl chloride moiety entirely and requires separate activation for amidation , methyl 6-(chlorocarbonyl)nicotinate provides a pre-activated electrophile at the 6-position. Compared with positional isomers such as methyl 5-(chlorocarbonyl)nicotinate (CAS 25761-06-2) or methyl 2-(chlorocarbonyl)nicotinate (CAS 88234-87-1), the 3,6-substitution pattern directs electrophilic attack to a distinct trajectory, yielding structurally non-interchangeable derivatives for receptor binding or coordination chemistry . Furthermore, alternative acyl chlorides like simple nicotinoyl chloride (CAS 10400-19-8) lack the ester handle required for sequential orthogonal functionalization, which is essential for building complex molecular architectures without protecting group manipulation .

Methyl 6-(Chlorocarbonyl)nicotinate: Quantified Differentiation Evidence for Scientific Procurement Decisions


Synthesis Efficiency: 99% Yield Advantage in Tripodal Amide Ligand Construction

Methyl 6-(chlorocarbonyl)nicotinate enables high-yield construction of tripodal amide ligands for metal ion sensing applications. When reacted with tris(2-aminoethyl)amine under standard amidation conditions, the target compound yields the tripodal ligand H3L in 99% isolated yield . In contrast, the use of alternative acylating agents such as methyl 6-chloronicotinate (CAS 73781-91-6) would require a separate carboxylic acid activation step using DCC or similar coupling reagents, which typically achieves only 70-85% yields for comparable nicotinoyl amide formations due to incomplete activation and racemization side reactions [1]. The pre-activated chlorocarbonyl group eliminates this activation step, providing both operational simplicity and quantitative conversion.

Coordination chemistry Chemosensor development Amide coupling

Regiospecific Derivative Generation: Defined 3,6-Substitution Pattern for Nicotinic Receptor Ligand Synthesis

Methyl 6-(chlorocarbonyl)nicotinate serves as the key intermediate for regiospecific synthesis of 6-substituted nicotine derivatives via the patented route disclosed in US Patent 6,747,156 [1]. This patent explicitly describes the use of this compound for producing 6-substituted (S)-nicotine derivatives of formula (III), where the substitution occurs exclusively at the 6-position. In contrast, attempts to achieve equivalent 6-substitution using methyl 2-(chlorocarbonyl)nicotinate (CAS 88234-87-1) or methyl 5-(chlorocarbonyl)nicotinate (CAS 25761-06-2) yield regioisomeric products that exhibit substantially different receptor binding profiles; structure-activity relationship studies on nicotine analogs demonstrate that 6-position substitution yields distinct pharmacological outcomes compared to 2-, 4-, or 5-position modifications, with receptor affinity variations exceeding 10-fold between positional isomers [2].

Medicinal chemistry Nicotinic acetylcholine receptor Structure-activity relationship

Functional Differentiation: Cobalt(II) Ion Sensing Versus Non-Responsive Nicotinate Esters

Derivatives synthesized from methyl 6-(chlorocarbonyl)nicotinate demonstrate selective colorimetric sensing for cobalt(II) ions, whereas derivatives prepared from methyl nicotinate (CAS 93-60-7) or methyl isonicotinate (CAS 2459-09-8) show no such selective response . The tripodal amide ligand H3L, constructed using methyl 6-(chlorocarbonyl)nicotinate as the acylating agent, exhibits a visible color change from colorless to pink upon selective binding of Co²⁺ ions, while showing no colorimetric response to other divalent metal ions including Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Mn²⁺, and Fe²⁺ under identical conditions . This functional differentiation stems from the specific 3,6-substitution geometry that creates an optimal coordination pocket for octahedral Co²⁺ binding.

Colorimetric sensing Metal ion detection Coordination chemistry

Reactivity Advantage: Acyl Chloride Versus Carboxylic Acid or Ester in Amide Bond Formation Kinetics

Methyl 6-(chlorocarbonyl)nicotinate reacts with primary and secondary amines at room temperature within minutes to hours, consistent with the established reactivity hierarchy of carboxylic acid derivatives where acyl chlorides exhibit 10¹⁰ to 10¹³ times greater reactivity toward nucleophiles than corresponding methyl esters [1]. In contrast, methyl 6-chloronicotinate (CAS 73781-91-6) requires either elevated temperatures (typically 80-120°C) or separate activation with coupling reagents (DCC, HATU, EDCI) to achieve comparable amide bond formation, extending reaction times to 12-24 hours and introducing additional purification requirements for coupling byproduct removal [2]. This kinetic advantage enables sequential functionalization strategies where the chlorocarbonyl group reacts selectively while the methyl ester remains intact for subsequent orthogonal manipulation.

Amide coupling Reaction kinetics Synthetic efficiency

Optimal Application Scenarios for Methyl 6-(Chlorocarbonyl)nicotinate Based on Verified Performance Evidence


Synthesis of Tripodal Amide Ligands for Selective Metal Ion Sensing

Methyl 6-(chlorocarbonyl)nicotinate is the optimal acylating agent for constructing tripodal amide ligands such as tris-{(2-carbamoyl-5-carbomethoxy-pyridine)-2-ethyl}amine (H3L), which functions as a selective colorimetric chemosensor for cobalt(II) ions. The compound's pre-activated chlorocarbonyl group enables near-quantitative (99%) amide bond formation with tris(2-aminoethyl)amine under mild conditions, whereas alternative approaches using non-activated esters would require separate activation steps and produce lower yields . The resulting ligand exhibits selective Co²⁺ detection with a visible color change (colorless to pink) while remaining unresponsive to competing divalent metal ions, a functional property not accessible from other nicotinoyl chloride regioisomers .

Regiospecific Synthesis of 6-Substituted Nicotine Derivatives for Nicotinic Receptor Research

Researchers developing nicotinic acetylcholine receptor (nAChR) ligands should procure methyl 6-(chlorocarbonyl)nicotinate as the key intermediate for 6-substituted nicotine derivatives. Per US Patent 6,747,156, this compound enables exclusive substitution at the 6-position of the pyridine ring [1]. Structure-activity relationship studies confirm that 6-position substitution produces receptor binding profiles that differ by more than 10-fold from 2-, 4-, or 5-substituted analogs [2]. Procurement of alternative nicotinoyl chloride regioisomers would yield structurally distinct derivatives with divergent pharmacological properties, necessitating additional synthetic steps or chromatographic isomer separation.

Orthogonal Sequential Functionalization in Multi-Step Heterocycle Synthesis

Methyl 6-(chlorocarbonyl)nicotinate is uniquely suited for synthetic sequences requiring orthogonal functional group manipulation without protecting group chemistry. The chlorocarbonyl group at the 6-position reacts selectively with amines at room temperature while the methyl ester at the 3-position remains intact, enabling subsequent transformations such as hydrolysis, reduction, or transesterification [3]. This orthogonal reactivity—derived from the 10¹⁰ to 10¹³-fold difference in electrophilicity between acyl chlorides and methyl esters—eliminates protection-deprotection cycles, reduces step count, and improves overall synthetic efficiency in routes to complex pyridine-containing pharmaceuticals, agrochemicals, and functional materials [3].

Synthesis of Nicotinic Acid-Derived Pharmaceutical Intermediates

The compound serves as a versatile building block for preparing nicotinic acid derivatives with therapeutic potential, particularly in central nervous system and anti-inflammatory drug discovery programs. Its bifunctional architecture enables rapid diversification into amide, ester, and heterocyclic compound libraries through sequential derivatization at the 6-position (via acyl chloride substitution) followed by the 3-position (via ester manipulation) . Unlike simple nicotinoyl chloride (CAS 10400-19-8), which lacks the ester handle, this compound permits iterative library synthesis without intermediate isolation of carboxylic acid derivatives, accelerating structure-activity relationship exploration and hit-to-lead optimization timelines .

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